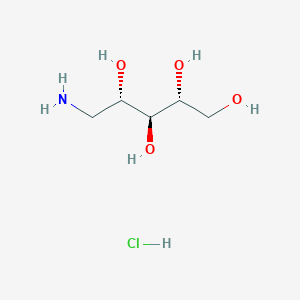
Ribamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ribamine hydrochloride is a chemical compound derived from riboflavin (vitamin B2). It is an important intermediate in the synthesis of various riboflavin analogs and derivatives. Riboflavin is an essential nutrient for humans and animals, playing a crucial role in cellular metabolism and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ribamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ribose with ammonia under high pressure and temperature to produce ribamine . This intermediate is then reacted with hydrochloric acid to form this compound. An alternative method involves the direct coupling of ribose with dichloro-aniline, followed by nitration and catalyzed hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process starts with the fermentation of riboflavin using strains of Bacillus subtilis or Ashbya gossypii . The riboflavin is then chemically modified through a series of reactions to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ribamine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form riboflavin derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms of riboflavin.
Substitution: Substitution reactions can introduce different functional groups into the ribamine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, hydrochloric acid, dichloro-aniline, and various catalysts for hydrogenation and nitration . Reaction conditions often involve high pressure and temperature to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various riboflavin analogs and derivatives, which have applications in pharmaceuticals, food additives, and other industries .
Applications De Recherche Scientifique
Ribamine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Ribamine hydrochloride exerts its effects by acting as a precursor to riboflavin, which is a coenzyme for various flavoproteins involved in oxidation-reduction reactions. These reactions are essential for cellular metabolism and energy production. Riboflavin derivatives also interact with specific molecular targets, such as enzymes involved in the biosynthesis of flavins .
Comparaison Avec Des Composés Similaires
Ribamine hydrochloride is similar to other riboflavin analogs and derivatives, such as 7,8-dichloro-riboflavin and phenylazoribitylamine . it is unique in its specific chemical structure and reactivity, which make it a valuable intermediate in the synthesis of various riboflavin-based compounds. Other similar compounds include sulfanilamide and p-aminobenzoic acid, which share structural similarities and are used in related biochemical pathways .
Propriétés
Formule moléculaire |
C5H14ClNO4 |
|---|---|
Poids moléculaire |
187.62 g/mol |
Nom IUPAC |
(2R,3S,4S)-5-aminopentane-1,2,3,4-tetrol;hydrochloride |
InChI |
InChI=1S/C5H13NO4.ClH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H/t3-,4+,5-;/m0./s1 |
Clé InChI |
AFXRVZLJKFHWPY-VEGRVEBRSA-N |
SMILES isomérique |
C([C@@H]([C@@H]([C@@H](CO)O)O)O)N.Cl |
SMILES canonique |
C(C(C(C(CO)O)O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


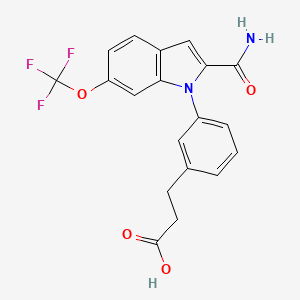
![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)
![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
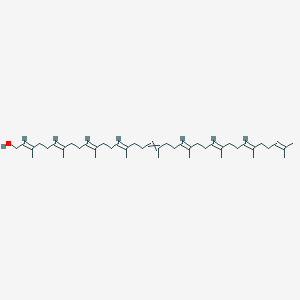
![1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)
![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)
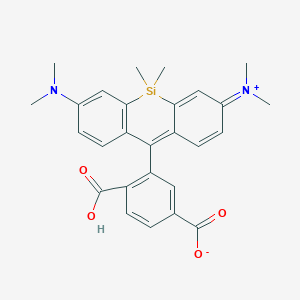
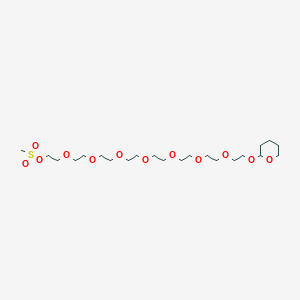
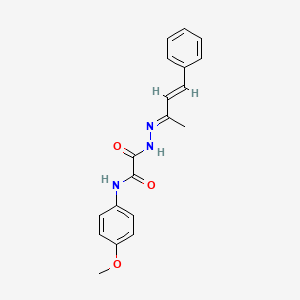



![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)
